N-ethyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-ethyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with an ethyl group, a methoxybenzamido group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the benzothiophene core and introduce the various substituents through a series of reactions. For example, the ethyl group can be introduced via alkylation, the methoxybenzamido group through amidation, and the carboxamide group through acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: It could be investigated for potential therapeutic uses, such as in the treatment of diseases or as a drug delivery agent.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-ethyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other benzothiophene derivatives with different substituents. Examples might include:
- 2-(2-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-ethyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical and biological properties
Properties
CAS No. |
493002-56-5 |
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Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-ethyl-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-3-20-18(23)16-13-9-5-7-11-15(13)25-19(16)21-17(22)12-8-4-6-10-14(12)24-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
DLIFYHZAFGZYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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